molecular formula C11H21BrO B14514648 2-(6-Bromohexyl)oxane CAS No. 62938-19-6

2-(6-Bromohexyl)oxane

Cat. No.: B14514648
CAS No.: 62938-19-6
M. Wt: 249.19 g/mol
InChI Key: JJARCXKAYRVODH-UHFFFAOYSA-N
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Description

2-(6-Bromohexyl)oxane is an organic compound with the molecular formula C11H21BrO. It is a derivative of oxane, also known as tetrahydropyran, which consists of a six-membered ring containing five carbon atoms and one oxygen atom. The compound is characterized by the presence of a bromohexyl group attached to the oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromohexyl)oxane typically involves the reaction of 6-bromohexanol with tetrahydropyran. The reaction is catalyzed by an acid, such as pyridinium p-toluenesulfonate, in an anhydrous solvent like dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Bromohexyl)oxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The oxane ring can be oxidized under specific conditions to form corresponding oxides or other derivatives.

    Reduction Reactions: The bromohexyl group can be reduced to form hexyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

Scientific Research Applications

2-(6-Bromohexyl)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Bromohexyl)oxane depends on its specific application. In organic synthesis, the bromohexyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, where the bromohexyl group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

    2-(6-Bromohexyloxy)tetrahydropyran: Similar in structure but with an additional oxygen atom in the hexyl chain.

    6-Bromohexanol: Lacks the oxane ring but contains the bromohexyl group.

    Tetrahydropyran: The parent compound without the bromohexyl group.

Uniqueness: 2-(6-Bromohexyl)oxane is unique due to the combination of the oxane ring and the bromohexyl group. This combination imparts specific reactivity and properties that are not present in the individual components. The presence of the bromohexyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

62938-19-6

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

2-(6-bromohexyl)oxane

InChI

InChI=1S/C11H21BrO/c12-9-5-2-1-3-7-11-8-4-6-10-13-11/h11H,1-10H2

InChI Key

JJARCXKAYRVODH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CCCCCCBr

Origin of Product

United States

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